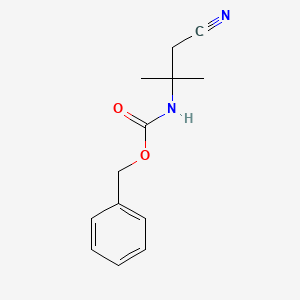

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate

Description

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is a carbamate derivative characterized by a cyano (-CN) group and a branched methyl substituent at the 2-position of the propan-2-yl moiety. Carbamates are widely studied for their biological activities, including enzyme inhibition and metabolic regulation. The unique cyano group in this compound may enhance metabolic stability and influence binding interactions with biological targets, such as acetylcholinesterase (AChE) or peroxisome proliferator-activated receptors (PPARs) .

Properties

IUPAC Name |

benzyl N-(1-cyano-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRLEYUDOZNHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-cyano-2-methylpropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-cyano-2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide or other strong bases in polar aprotic solvents.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: 1-amino-2-methylpropan-2-ylcarbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the carbamate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Enzyme Inhibition (AChE/BChE): Compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) exhibits potent AChE inhibition with an IC50 comparable to galanthamine, a reference drug for Alzheimer’s disease. The chloro-substituted phenyl group likely enhances hydrophobic interactions with the enzyme’s active site .

Lipid Metabolism Modulation (PPARα Activation): Compound 1 (1-hydroxy-3-phenylpropan-2-yl benzoate) from Moringa oleifera upregulates lipolytic proteins via PPARα agonism. Divergent Applications: Unlike PPARα-active analogs, the target compound’s cyano group may shift its activity toward enzyme inhibition rather than lipid metabolism.

Synthetic Utility and Reactivity: Benzyl 1-bromopropan-2-ylcarbamate () is used as an alkylating agent due to the bromine leaving group. In contrast, the cyano group in the target compound may participate in nucleophilic substitution or serve as a precursor for further functionalization (e.g., conversion to amines or carboxylic acids) .

Physicochemical Properties: Trifluoromethyl (-CF3) groups in ’s compound improve metabolic stability and lipophilicity, critical for drug bioavailability. The cyano group in the target compound may similarly enhance stability but reduce solubility compared to hydroxylated analogs .

Structure-Activity Relationship (SAR) Insights

- Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CN, -CF3): Enhance enzyme binding and metabolic stability but may reduce solubility. Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 3-chlorophenyl) favor AChE inhibition, while aliphatic groups (e.g., ethyl in ) are common in intermediates for targeted drug delivery .

Biological Activity

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO. Its structure includes a benzyl group, a carbamate functional group, and a cyano group, which enhances its reactivity and biological potential. The presence of the cyano group allows for various chemical modifications that can influence its biological activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the carbamate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl Carbamate | Contains only the carbamate group | Lacks cyano group; less reactive |

| 1-Cyano-2-methylpropan-2-ol Carbamate | Similar backbone but different functional groups | Hydroxyl instead of benzyl; different reactivity |

| Benzyl (1-amino-1-(hydroxyimino)propane) | Contains amino and hydroxyimino groups | Different functional groups; varied biological activity |

| 4,5-Dimethoxy-2-nitrophenylmethyl Carbamate | Contains nitro and methoxy groups | Different electronic properties affecting reactivity |

This table illustrates how this compound stands out due to its specific functional groups, particularly the cyano and benzyl moieties, which contribute to its unique reactivity and potential applications in medicinal chemistry .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various carbamates, including derivatives similar to this compound. For instance:

- Cyclin-dependent Kinase Inhibition : A study demonstrated that certain carbamates could effectively inhibit CDK activity in vitro, leading to reduced proliferation of cancer cell lines. While specific data for this compound is sparse, these findings suggest a promising avenue for further research .

- Antimicrobial Activity : A comparative study on various carbamates indicated that those with similar structural features exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This supports the hypothesis that this compound may also possess such properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.